molecular formula C16H23N3O3S B6138205 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide

Cat. No. B6138205
M. Wt: 337.4 g/mol
InChI Key: RNAPKOKYZCZMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide has been used in a variety of scientific research applications. It has been studied for its potential role in treating osteoporosis, chronic kidney disease, and hyperparathyroidism. Additionally, this compound has been used to study the role of CaSR in cancer, cardiovascular disease, and diabetes.

Mechanism of Action

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide selectively blocks the CaSR, which is a G protein-coupled receptor that is activated by changes in extracellular calcium levels. By blocking the CaSR, this compound reduces the activity of parathyroid hormone (PTH) and calcium reabsorption in the kidneys. This leads to a decrease in serum calcium levels, which is beneficial in the treatment of hyperparathyroidism and other calcium-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing serum calcium levels, this compound has been shown to increase bone mineral density and reduce bone resorption. It has also been shown to reduce arterial stiffness and improve endothelial function in patients with chronic kidney disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide in lab experiments is its selectivity for the CaSR. This allows researchers to study the specific effects of blocking the CaSR without interfering with other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other CaSR antagonists. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several future directions for research on N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide. One area of interest is its potential role in treating other calcium-related disorders, such as hypoparathyroidism and pseudohypoparathyroidism. Additionally, this compound may have applications in the treatment of certain types of cancer, such as breast and prostate cancer. Further research is also needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.

Synthesis Methods

The synthesis method for N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide involves the reaction of 1-pyrrolidine sulfonamide with 2-phenylethylamine and 2-oxo-2-phenylethyl isocyanate. The resulting compound is then oxidized to yield this compound. This process has been optimized over the years to improve yields and purity.

properties

IUPAC Name

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16-12-15(17-23(21,22)19-9-4-5-10-19)13-18(16)11-8-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAPKOKYZCZMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.